Triethylene glycol bis(2-ethylbutyrate)

Creep resistance PVB plasticizer Safety glass interlayer

Triethylene glycol bis(2-ethylbutyrate) (CAS 95-08-9), historically designated Flexol 3GH or Plasticizer 3GH, is a monomeric ester plasticizer belonging to the triethylene glycol diester family. It is synthesized via condensation of triethylene glycol with 2-ethylbutyric acid.

Molecular Formula C18H34O6
Molecular Weight 346.5 g/mol
CAS No. 95-08-9
Cat. No. B167203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylene glycol bis(2-ethylbutyrate)
CAS95-08-9
Molecular FormulaC18H34O6
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CC
InChIInChI=1S/C18H34O6/c1-5-15(6-2)17(19)23-13-11-21-9-10-22-12-14-24-18(20)16(7-3)8-4/h15-16H,5-14H2,1-4H3
InChIKeyJEYLQCXBYFQJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.02% BY WT IN WATER @ 20 °C

Triethylene Glycol Bis(2-ethylbutyrate) CAS 95-08-9: Core Identity and Industrial Positioning for Procurement


Triethylene glycol bis(2-ethylbutyrate) (CAS 95-08-9), historically designated Flexol 3GH or Plasticizer 3GH, is a monomeric ester plasticizer belonging to the triethylene glycol diester family. It is synthesized via condensation of triethylene glycol with 2-ethylbutyric acid [1]. Its primary industrial role is as a specialty plasticizer for polyvinyl butyral (PVB) interlayers in laminated safety glass, although it also finds use in polyvinyl chloride (PVC), acrylic resins, and cellulose-based polymer systems [1].

Why Triethylene Glycol Bis(2-ethylbutyrate) Cannot Be Freely Substituted with Close-In-Class Analogs


Despite the availability of several triethylene glycol diesters and related glycol esters as plasticizers, the specific 2-ethylbutyrate ester confers a unique balance of compatibility, mechanical response, and migration resistance in PVB matrices. Direct comparative data show that substitution with tetraethylene glycol di(2-ethylhexanoate) (4GO) or triethylene glycol di(2-ethylhexanoate) (3GO) can alter plasticizer loading limits, creep behavior, and low-strain modulus, compromising the safety and durability requirements of laminated glass and other engineered polymer products [1].

Quantitative Differentiation Evidence: Triethylene Glycol Bis(2-ethylbutyrate) vs. Closest Analogs


Superior Creep Resistance Versus Tetraethylene Glycol Di(2-ethylhexanoate) in PVB Interlayers

In a direct head-to-head comparison within polyvinyl butyral (PVB) of similar hydroxyl content (21-23%), triethylene glycol bis(2-ethylbutyrate) (3GH) provided significantly lower creep than tetraethylene glycol di(2-ethylhexanoate) (4GO). At equivalent plasticizer loading of approximately 44 phr, 3GH gave 38.9% creep versus 49.0% for 4GO, a reduction of 10.1 percentage points [1].

Creep resistance PVB plasticizer Safety glass interlayer

Lower 5% Secant Modulus Demonstrating Enhanced Flexibility Versus 4GO in PVB

Triethylene glycol bis(2-ethylbutyrate) imparts a measurably lower low-strain stiffness to PVB compared with 4GO. The 5% secant modulus was 4.3 MPa for 3GH-plasticized PVB versus 5.1 MPa for 4GO-plasticized PVB, representing a 15.7% reduction in stiffness [1].

Secant modulus Flexibility PVB plasticizer Impact absorption

Higher Compatible Plasticizer Loading Capacity in Moderate-Hydroxyl PVB Resins

Triethylene glycol bis(2-ethylbutyrate) exhibits superior compatibility with PVB resins of moderate hydroxyl content (~21%), permitting a higher maximum loading before phase separation. The maximum compatible concentration for 3GH was 52 phr compared to 43 phr for 4GO in PVB of 20.5-21.0% hydroxyl content [1].

Plasticizer compatibility PVB formulation Loading capacity Exudation resistance

Quantified Vapor Pressure Baseline for Volatility Assessment in High-Temperature Processing

The vapor pressure of triethylene glycol bis(2-ethylbutyrate) (Flexol 3GH) was determined by a gas chromatographic method over the range 40–100 °C, yielding Antoine constants A = 35.09, B = -8442, C = 232.2 (for vapor pressure P in µtorr, temperature in °C) [1]. While direct comparator data from the same study are not available for other plasticizers, this quantitative volatility profile provides a procurement-relevant baseline for evaluating plasticizer loss during elevated-temperature processing and long-term service.

Vapor pressure Volatility Antoine constants Plasticizer loss

High-Value Application Scenarios Where Triethylene Glycol Bis(2-ethylbutyrate) Delivers Differentiated Performance


Laminated Safety Glass Interlayers Requiring Low Creep and High Long-Term Dimensional Stability

In PVB-based safety glass for architectural and automotive applications, the 10-percentage-point creep advantage of 3GH over 4GO [1] directly reduces interlayer flow and edge delamination under sustained mechanical and thermal loads, extending the service life of laminated glazing systems.

High-Flexibility PVB Formulations for Impact-Absorbing Glazing

The 15.7% lower 5% secant modulus of 3GH-plasticized PVB compared to 4GO [1] provides a measurably more compliant interlayer, improving energy dissipation upon impact. This is critical for hurricane-resistant glazing, ballistic glass, and automotive windshields where occupant protection is paramount.

PVB Compounds with Elevated Plasticizer Demand for Extreme Flexibility

For applications requiring high plasticizer loading without exudation, 3GH's maximum compatibility of 52 phr in moderate-hydroxyl PVB (versus 43 phr for 4GO) [1] enables formulators to achieve softer, more flexible interlayers while maintaining optical clarity and adhesion integrity.

High-Temperature Plasticized Polymer Processing Where Volatility Control Is Essential

The experimentally determined Antoine vapor pressure parameters for 3GH [1] allow processors to model and minimize plasticizer fuming during extrusion and calendering operations, supporting workplace safety and consistent product quality in PVC, acrylic, and cellulose ester manufacturing.

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